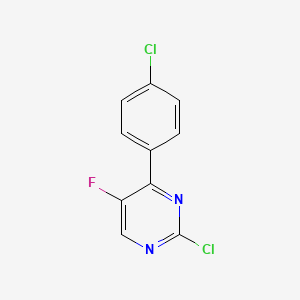

2-Chloro-4-(4-chlorophenyl)-5-fluoropyrimidine

Número de catálogo B1450402

Peso molecular: 243.06 g/mol

Clave InChI: BHSOBVHBIQJCSW-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US08729105B2

Procedure details

A mixture of 5.0 g 2,4-dichloro-5-fluoropyrimidine, 4.683 g p-chlorophenylboronic acid, 1.730 g tetrakistriphenylphosphinpalladium and 8.278 g potassium carbonate in 125 mL tetrahydrofuran and 125 mL water was heated to reflux for 3 h. The reaction mixture was cooled to room temperature and diluted with ethyl acetate. The phases were separated and the organic phase was washed with brine dried over sodium sulfate and evaporated. The solid residue was triturated in ca 60 mL methanol for 30 min. The solids were collected by filtration to yield 5.2 g of an off white solid (contains some boronic acid which gives a start spot). The mother liquor was evaporated and the residue was purified by chromatography on silica gel with heptane:ethyl acetate=8:2 to 1:1 to yield 1.0 g of the product as white solid. Both crops were combined and dissolved in ca 50 mL dichloromethane and filtered over ca 50 g silica gel with dichloromethane to remove a polar start spot. The filtrate was concentrated under aspirator vacuum whereby precipitation occurred. The solid was collected by filtration to yield 5.76 g of the title compound as white crystals, MS 230.1 and 228.1 (M+H)+.

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([F:9])=[CH:4][N:3]=1.[Cl:10][C:11]1[CH:16]=[CH:15][C:14](B(O)O)=[CH:13][CH:12]=1.C(=O)([O-])[O-].[K+].[K+].B(O)O>O1CCCC1.O.C(OCC)(=O)C>[Cl:1][C:2]1[N:7]=[C:6]([C:14]2[CH:15]=[CH:16][C:11]([Cl:10])=[CH:12][CH:13]=2)[C:5]([F:9])=[CH:4][N:3]=1 |f:2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=NC=C(C(=N1)Cl)F

|

|

Name

|

|

|

Quantity

|

4.683 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(C=C1)B(O)O

|

|

Name

|

|

|

Quantity

|

8.278 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

|

Name

|

|

|

Quantity

|

125 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

|

Name

|

|

|

Quantity

|

125 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

B(O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux for 3 h

|

|

Duration

|

3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The phases were separated

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic phase was washed with brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid residue was triturated in ca 60 mL methanol for 30 min

|

|

Duration

|

30 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solids were collected by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield 5.2 g of an off white solid (

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gives a start spot)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mother liquor was evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue was purified by chromatography on silica gel with heptane

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=NC=C(C(=N1)C1=CC=C(C=C1)Cl)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1 g | |

| YIELD: CALCULATEDPERCENTYIELD | 13.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |